

spectroscopic analysis of 2-(2-Hydroxyethoxy)benzaldehyde (NMR, IR, Mass)

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Compound of Interest

Compound Name: 2-(2-Hydroxyethoxy)benzaldehyde

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An In-Depth Technical Guide to the Spectroscopic Analysis of **2-(2-Hydroxyethoxy)benzaldehyde**

Authored by: A Senior Application Scientist Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. **2-(2-Hydroxyethoxy)benzaldehyde** ($C_9H_{10}O_3$), an aromatic aldehyde derivative, serves as a versatile intermediate in the synthesis of more complex molecules, including potential therapeutic agents.^[1] Its unique combination of an aldehyde, a phenyl ring, an ether linkage, and a primary alcohol functional group presents a perfect case study for a multi-faceted analytical approach.

This technical guide provides an in-depth exploration of the spectroscopic characterization of **2-(2-Hydroxyethoxy)benzaldehyde**. Moving beyond a mere recitation of data, we will delve into the causality behind the analytical choices, interpret the spectral data through the lens of first principles, and demonstrate how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically employed to build a comprehensive and self-validating profile of the molecule.

Molecular Structure and Analytical Strategy

To effectively analyze a molecule, we must first understand its constituent parts. The structure of **2-(2-Hydroxyethoxy)benzaldehyde** dictates the expected spectroscopic signals.

Caption: Structure of **2-(2-Hydroxyethoxy)benzaldehyde** (MW: 166.17 g/mol).

Our analytical strategy is to use each technique to probe these specific groups:

- Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation patterns arising from the cleavage of the ether linkage and loss of the aldehyde group.
- Infrared (IR) Spectroscopy: To identify the vibrational signatures of the O-H (alcohol), C=O (aldehyde), C-O (ether), and aromatic C=C/C-H bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the unique proton (¹H) and carbon (¹³C) environments, confirming connectivity and stereochemistry.

Part 1: Mass Spectrometry (EI-MS)

Expertise & Experience: The Rationale for EI-MS

Electron Ionization (EI) is chosen for its ability to produce detailed, reproducible fragmentation patterns. While softer ionization techniques can preserve the molecular ion, EI's high energy (typically 70 eV) imparts significant internal energy, inducing characteristic bond cleavages.[\[2\]](#) This "molecular fingerprint" is crucial for structural elucidation, as the fragmentation pathways are governed by the stability of the resulting cations and neutral losses, providing a roadmap of the molecule's construction. For a molecule like **2-(2-Hydroxyethoxy)benzaldehyde**, we anticipate cleavages at the ether linkage and around the aldehyde group, which are diagnostic.[\[2\]](#)[\[3\]](#)

Experimental Protocol: GC-MS Analysis

A self-validating protocol ensures reproducibility and data integrity.

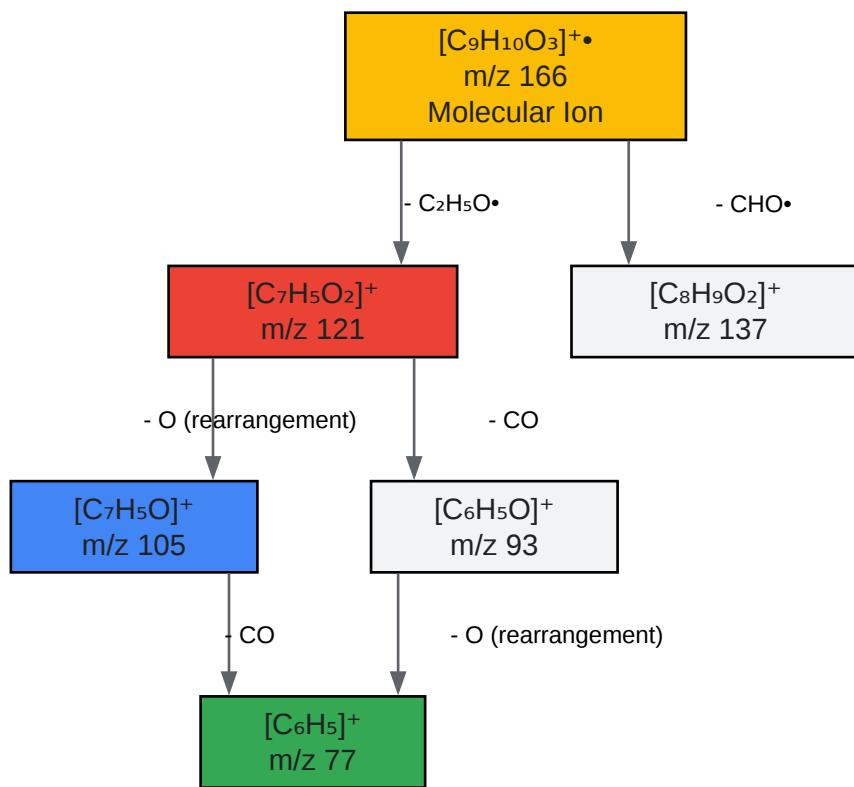
- Sample Preparation: Prepare a 1 mg/mL solution of **2-(2-Hydroxyethoxy)benzaldehyde** in a volatile solvent such as dichloromethane or ethyl acetate.
- GC Separation: Inject 1 μ L of the sample solution into a Gas Chromatograph (GC) equipped with a standard nonpolar column (e.g., DB-5ms). Use a temperature program that starts at

~100 °C and ramps to ~280 °C to ensure elution and separation from any impurities.

- MS Detection:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400 to ensure capture of both small fragments and the parent ion.
 - Ion Source Temperature: 230 °C.
 - Interface Temperature: 280 °C.
- Data Analysis: Identify the chromatographic peak for the target compound. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment ions.

Data Interpretation: Fragmentation Pathway

The molecular formula $C_9H_{10}O_3$ gives a molecular weight of 166.17 g/mol .^[4] The mass spectrum is expected to show a molecular ion peak $[M]^{+•}$ at m/z 166. The key fragmentations are driven by the ether and aldehyde functionalities.

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Caption: Predicted EI-MS fragmentation pathway for **2-(2-Hydroxyethoxy)benzaldehyde**.

Analysis of Key Fragments:

m/z Value	Proposed Fragment Ion	Formula	Significance
166	Molecular Ion	$[\text{C}_9\text{H}_{10}\text{O}_3]^{+\bullet}$	Confirms the molecular weight of the compound.[4]
121	Salicylaldehyde cation	$[\text{C}_7\text{H}_5\text{O}_2]^+$	A major fragment resulting from the characteristic cleavage of the ether bond, losing the $\text{C}_2\text{H}_5\text{O}^\bullet$ radical. This is a highly stable ion.
105	Benzoyl cation	$[\text{C}_7\text{H}_5\text{O}]^+$	A common fragment for benzaldehyde derivatives, potentially formed from the m/z 121 ion.[2]
77	Phenyl cation	$[\text{C}_6\text{H}_5]^+$	A hallmark of benzene derivatives, formed by the loss of a carbonyl group (CO) from the benzoyl cation.[3] This is often a very abundant peak.

Part 2: Infrared (IR) Spectroscopy

Expertise & Experience: Probing Functional Groups

IR spectroscopy is unparalleled for the rapid and non-destructive identification of functional groups.[5] The principle rests on the absorption of specific frequencies of infrared light that correspond to the vibrational energies of bonds within the molecule. For **2-(2-Hydroxyethoxy)benzaldehyde**, we are particularly interested in identifying the O-H stretch of the alcohol, the strong C=O stretch of the aldehyde, and the C-O stretches associated with the

ether and alcohol moieties. The presence and position of these bands provide direct evidence for the key structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is the preferred method for its simplicity and minimal sample preparation.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and performing a background scan.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** Perform an ATR correction and baseline correction using the instrument software.

Data Interpretation: Characteristic Vibrational Bands

The IR spectrum provides a clear map of the functional groups present.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Interpretation
3500 - 3200	O-H Stretch (broad)	Alcohol (-OH)	A broad, strong absorption in this region is definitive evidence of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding. [5]
3100 - 3000	C-H Stretch	Aromatic C-H	Medium to weak absorptions characteristic of C-H bonds on the benzene ring. [6]
2950 - 2850	C-H Stretch	Aliphatic C-H	Absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the -CH ₂ -CH ₂ - groups.
2850 & 2750	C-H Stretch	Aldehyde (-CHO)	Two characteristic weak to medium bands, known as a Fermi doublet, are a hallmark of the aldehyde C-H stretch and are highly diagnostic. [6]
~1700	C=O Stretch	Aldehyde (C=O)	A very strong, sharp absorption peak. Its position indicates a conjugated carbonyl system (conjugated with the aromatic

			ring), which slightly lowers the frequency compared to an aliphatic aldehyde. ^[6] ^[7]
1600 - 1450	C=C Stretch	Aromatic Ring	Several medium to strong bands in this region are due to the stretching vibrations within the benzene ring. ^[6]
~1250	C-O Stretch	Aryl Ether	A strong absorption corresponding to the asymmetric C-O-C stretch of the aryl-alkyl ether linkage.
~1050	C-O Stretch	Primary Alcohol	A strong absorption from the C-O stretching of the primary alcohol group.

Part 3: Nuclear Magnetic Resonance (NMR)

Spectroscopy

Expertise & Experience: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ^1H NMR provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting patterns). ^{13}C NMR reveals the number of unique carbon environments and provides insight into their electronic surroundings.^[8] For this molecule, NMR will allow us to confirm the ortho substitution pattern on the benzene ring and map the connectivity of the hydroxyethoxy side chain.

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d_6 is often preferred as the acidic alcohol and aldehyde protons are more likely to be observed.
- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer acquisition time are required.

^1H NMR Data Interpretation

There are 8 distinct proton environments in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.3	Singlet (s)	1H	Aldehyde (-CHO)	The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the sp^2 carbon, resulting in a characteristic downfield shift. [9]
7.8 - 6.9	Multiplets (m)	4H	Aromatic (Ar-H)	The four protons on the substituted benzene ring will appear in this region. Due to the ortho substitution, they will exhibit complex splitting patterns (e.g., doublet of doublets, triplet of doublets) reflecting their coupling to each other.
~4.9	Singlet (s, broad)	1H	Alcohol (-OH)	The chemical shift of the hydroxyl proton is variable and depends on

concentration and solvent. It often appears as a broad singlet and may exchange with trace water in the solvent.

~4.2	Triplet (t)	2H	Ar-O-CH ₂ -	These protons are adjacent to the ether oxygen and a CH ₂ group. The oxygen deshields them, shifting them downfield. They are split into a triplet by the two neighboring protons on the adjacent CH ₂ group (n+1 rule).
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~3.9	Triplet (t)	2H	-CH ₂ -CH ₂ -OH	These protons are adjacent to the alcohol oxygen and the other CH ₂ group. They are also deshielded by oxygen but to a lesser extent than the ether-linked CH ₂ . They appear as a triplet due to coupling with the
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adjacent CH₂
protons.

¹³C NMR Data Interpretation

The molecule has 9 carbon atoms, but due to the symmetry of the benzene ring, we expect to see 9 distinct signals.

Chemical Shift (δ , ppm)	Assignment	Rationale
~192	Aldehyde (C=O)	The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield, making it a highly diagnostic peak.[8][10]
160 - 120	Aromatic (C)	The six aromatic carbons resonate in this range. The carbon attached to the ether oxygen (C-O) will be the most downfield (~160 ppm), and the carbon attached to the aldehyde group (C-CHO) will also be downfield. The other four carbons will appear between 120-135 ppm.[10]
~70	Ar-O-CH ₂ -	The carbon atom directly attached to the ether oxygen is deshielded and appears in this typical range for an alkyl ether carbon.
~61	-CH ₂ -CH ₂ -OH	The carbon atom attached to the alcohol oxygen is also deshielded, appearing in the characteristic region for a primary alcohol.[8]

Conclusion: An Integrated Analytical Portrait

No single technique provides the complete picture. It is the convergence of data from MS, IR, and NMR that provides an unshakeable, self-validating confirmation of the structure of **2-(2-Hydroxyethoxy)benzaldehyde**.

Caption: Synergistic workflow confirming molecular structure.

Mass spectrometry confirms the molecular weight and the core benzaldehyde ether structure through fragmentation. Infrared spectroscopy provides direct evidence for all key functional groups. Finally, NMR spectroscopy meticulously maps out the carbon-hydrogen framework, confirming the specific ortho-substitution pattern and the connectivity of the side chain. Together, these techniques provide a rigorous and comprehensive characterization essential for any research or development professional.

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